

Application Notes and Protocols for In Vivo Studies of Ginkgolide K

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of **Ginkgolide K** (GK), a bioactive terpene trilactone isolated from Ginkgo biloba leaves. The protocols and data presented herein are compiled from various preclinical studies investigating the neuroprotective and pro-angiogenic effects of GK, particularly in the context of ischemic stroke.

I. Quantitative Data Summary

The following tables summarize the reported in vivo dosages and administration routes for **Ginkgolide K** in rodent models of ischemic stroke.

Table 1: Ginkgolide K Dosage and Administration in Mouse Models of Ischemic Stroke



Animal Model	Administrat ion Route	Dosage (mg/kg)	Dosing Regimen	Key Outcomes	Reference(s
Transient Middle Cerebral Artery Occlusion (tMCAO)	Intraperitonea I (i.p.)	2, 4, 8	Single dose at the onset of reperfusion	Dose- dependent reduction in infarct volume, neurological deficits, and brain water content.[1]	[1]
tMCAO	Intraperitonea I (i.p.)	3.5, 7.0, 14.0	Twice daily for 2 weeks	Attenuated neurological impairments and promoted angiogenesis. [2]	[2]

Table 2: Ginkgolide K Dosage and Administration in Rat Models of Ischemic Stroke

Animal	Administrat	Dosage	Dosing	Key	Reference(s
Model	ion Route	(mg/kg)	Regimen	Outcomes	
Middle Cerebral Artery Occlusion (MCAO)	Intravenous (i.v.)	2, 4, 8	Once daily for 5 days before MCAO	Significantly diminished infarct volume and brain water content; improved neurological deficit score.	[3]

II. Experimental Protocols



A. Preparation of Ginkgolide K for In Vivo Administration

Materials:

- Ginkgolide K (GK) powder
- Normal saline
- Glycerine
- Ethanol
- Dimethyl sulfoxide (DMSO)
- Sterile, pyrogen-free vials
- · Vortex mixer
- Sterile filters (0.22 μm)

Protocol:

- Weigh the required amount of **Ginkgolide K** powder under sterile conditions.
- To create a stock solution, dissolve Ginkgolide K in a small volume of DMSO.
- For final formulation, dilute the stock solution in a vehicle of normal saline mixed with glycerine and ethanol to achieve the desired final concentration.[1]
- Ensure the final concentration of DMSO is minimal to avoid toxicity.
- Vortex the solution thoroughly to ensure complete dissolution.
- Sterile-filter the final solution using a 0.22 μm syringe filter into a sterile, pyrogen-free vial.
- Store the prepared solution appropriately, protected from light, until administration.

B. Intraperitoneal (i.p.) Injection in Mice



This protocol is a standard method for administering substances into the peritoneal cavity of a mouse.

Materials:

- Prepared Ginkgolide K solution
- Sterile syringes (1 mL)
- Sterile needles (25-27 gauge)
- 70% Ethanol
- Animal scale

Protocol:

- Weigh the mouse to accurately calculate the injection volume. The maximum recommended volume for an i.p. injection in a mouse is 10 mL/kg.[4]
- Gently restrain the mouse by scruffing the neck and back to expose the abdomen. The head should be slightly lower than the abdomen.[4]
- Wipe the injection site in the lower right quadrant of the abdomen with 70% ethanol. This location is chosen to avoid puncturing the cecum, bladder, or other vital organs.[5]
- Insert the needle at a 30-40° angle into the peritoneal cavity.[4]
- Slightly retract the plunger to ensure no fluid (blood or urine) is aspirated.
- If no fluid is aspirated, slowly and steadily inject the Ginkgolide K solution.
- Withdraw the needle and return the mouse to its cage.
- Monitor the animal for any signs of distress or adverse reactions post-injection.

C. Intravenous (i.v.) Injection in Rats

This protocol describes the administration of substances via the lateral tail vein in rats.



Materials:

- Prepared **Ginkgolide K** solution
- Sterile syringes (1 mL)
- Sterile needles (27-30 gauge) or butterfly catheters
- Rat restrainer
- Heat lamp or warm water
- 70% Ethanol

Protocol:

- Weigh the rat to determine the correct injection volume.
- Place the rat in a suitable restrainer to safely immobilize it and expose the tail.
- Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail
 veins, making them more visible and accessible.
- Disinfect the injection site on one of the lateral tail veins with 70% ethanol.
- Insert the needle, bevel up, into the vein at a shallow angle.
- Successful entry into the vein can be confirmed by a flash of blood in the needle hub or by the lack of resistance upon gentle injection of a small volume.
- Slowly administer the Ginkgolide K solution.
- Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
- Return the rat to its cage and monitor for any adverse effects.

D. Middle Cerebral Artery Occlusion (MCAO) Model



The MCAO model is a widely used surgical procedure to induce focal cerebral ischemia, mimicking human stroke.

Materials:

- Anesthetic (e.g., isoflurane, chloral hydrate)
- Surgical instruments (scissors, forceps, vessel clips)
- Nylon monofilament (e.g., 4-0) with a rounded tip
- Suture material
- Heating pad
- Laser-Doppler flowmeter (optional, for monitoring cerebral blood flow)

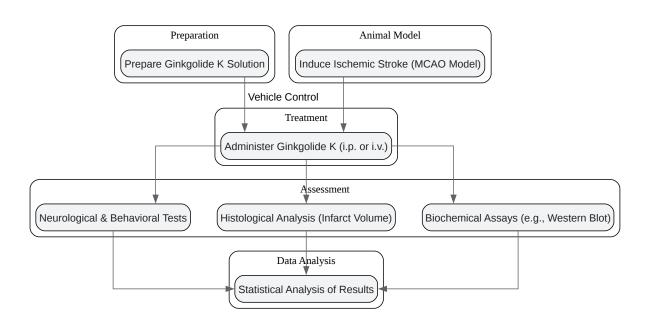
Protocol:

- Anesthetize the animal (mouse or rat) and maintain its body temperature at 37°C using a heating pad.[1]
- Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[1]
- Ligate the CCA and the ECA.
- Introduce a nylon monofilament through an incision in the ECA and advance it into the ICA
 until it occludes the origin of the middle cerebral artery. A drop in cerebral blood flow,
 monitored by a laser-Doppler flowmeter, confirms successful occlusion.[1]
- After the desired period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
- Suture the incision and allow the animal to recover from anesthesia.
- Provide post-operative care, including analgesia and easy access to food and water.



III. Visualization of Signaling Pathways and Workflows

A. Experimental Workflow for In Vivo Ginkgolide K Efficacy Study

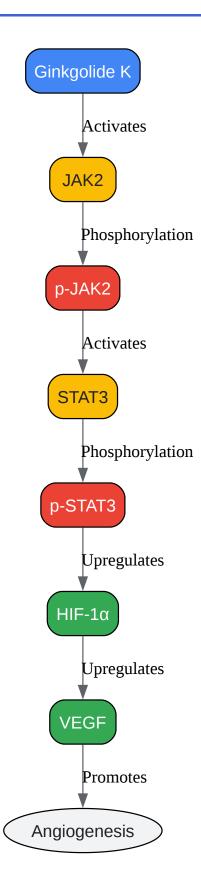


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Caption: General workflow for assessing the efficacy of **Ginkgolide K** in an MCAO animal model.

B. Ginkgolide K-Mediated Angiogenesis via JAK2/STAT3 Signaling Pathway



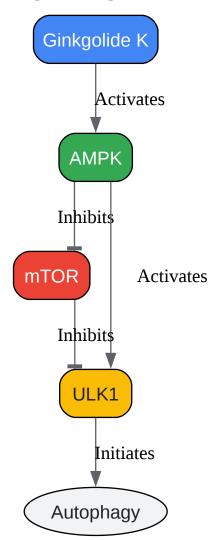


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Caption: **Ginkgolide K** promotes angiogenesis by activating the JAK2/STAT3 signaling pathway.

C. Ginkgolide K-Induced Autophagy via AMPK/mTOR/ULK1 Signaling Pathway



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Caption: Ginkgolide K induces protective autophagy through the AMPK/mTOR/ULK1 pathway.

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